1-(1-Phenylpropan-2-yl)azetidin-3-amine
Description
1-(1-Phenylpropan-2-yl)azetidin-3-amine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with an amine group and at the 1-position with a 1-phenylpropan-2-yl moiety. This structure combines the conformational rigidity of the azetidine ring with the aromatic and steric properties of the phenylpropan-2-yl group, making it a candidate for pharmacological exploration, particularly in central nervous system (CNS) targeting agents due to its structural resemblance to amphetamine derivatives .
The compound’s synthesis likely involves palladium-catalyzed cross-coupling or transaminase-mediated routes, as evidenced by methodologies used for similar amines (e.g., N-benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine in ). Its stereochemistry and electronic profile are influenced by the propan-2-yl linker, which may enhance binding specificity in biological systems.
Properties
CAS No. |
1493421-16-1 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(1-phenylpropan-2-yl)azetidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-10(14-8-12(13)9-14)7-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3 |
InChI Key |
HMWANLWWFUDFES-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)N2CC(C2)N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2CC(C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Azetidine Ring
The azetidin-3-amine scaffold is highly versatile, with modifications at the 1-position significantly altering physicochemical and biological properties. Key analogues include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability and alter receptor affinity.
- Aromatic vs. Heteroaromatic : The pyridinyl substituent () introduces hydrogen-bonding capability, which may improve solubility compared to purely hydrophobic phenyl groups.
Comparison with Amphetamine-like Derivatives
The 1-phenylpropan-2-yl group in 1-(1-Phenylpropan-2-yl)azetidin-3-amine shares structural similarities with amphetamine (1-phenylpropan-2-amine), a known CNS stimulant. Key differences include:
- Amine Position : The 3-amine in azetidine vs. the primary amine in amphetamine may affect neurotransmitter reuptake inhibition profiles .
- Substituted Analogues : 4-Chloroamphetamine () demonstrates how halogenation enhances selectivity for serotoninergic pathways, suggesting that similar modifications to the phenyl group in the main compound could fine-tune activity.
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